molecular formula C24H26N4O2 B12164304 N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12164304
M. Wt: 402.5 g/mol
InChI Key: LFFVRFNCAGZNCO-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoquinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the isoquinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has potential as an antimicrobial agent due to the presence of the benzimidazole ring, which is known for its biological activity .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the isoquinoline carboxamide structure can interact with cellular proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Isoquinoline Derivatives: Compounds such as papaverine and berberine share the isoquinoline structure and are known for their pharmacological properties.

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the combination of both benzimidazole and isoquinoline moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-19(17-8-3-4-9-18(17)24(28)30)23(29)25-13-7-12-22-26-20-10-5-6-11-21(20)27-22/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

LFFVRFNCAGZNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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